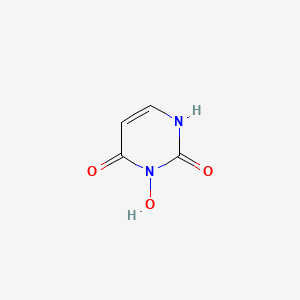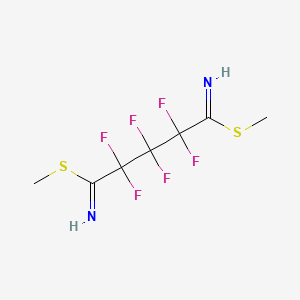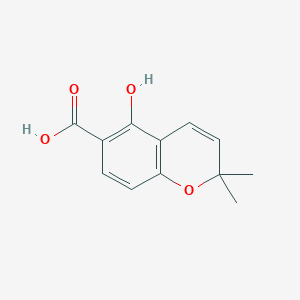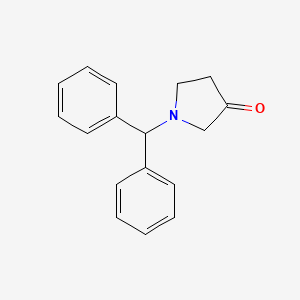
3-hydroxy-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1H-pyrimidine-2,4-dione, also known as uracil-3-ol, is a heterocyclic organic compound. It is a derivative of pyrimidine and is structurally related to uracil, one of the four nucleobases in the nucleic acid of RNA. This compound is of significant interest due to its biological and chemical properties, making it a valuable subject in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1H-pyrimidine-2,4-dione can be achieved through several methods. One common approach involves the cyclization of urea with malonic acid derivatives under acidic conditions. Another method includes the reaction of cyanoacetamide with formamide in the presence of a base, followed by hydrolysis.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
化学反応の分析
Types of Reactions: 3-Hydroxy-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated pyrimidines and nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have significant biological and chemical properties.
科学的研究の応用
3-Hydroxy-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a model compound for studying nucleic acid interactions and enzyme mechanisms.
Medicine: Derivatives of this compound are investigated for their potential as antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-hydroxy-1H-pyrimidine-2,4-dione involves its interaction with various molecular targets, including enzymes and nucleic acids. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as DNA replication and repair. The pathways involved often include the modulation of gene expression and signal transduction.
類似化合物との比較
Uracil: A structurally related compound that is a nucleobase in RNA.
Thymine: Another pyrimidine derivative found in DNA.
Cytosine: A pyrimidine nucleobase found in both DNA and RNA.
Uniqueness: 3-Hydroxy-1H-pyrimidine-2,4-dione is unique due to the presence of the hydroxyl group at the 3-position, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with biological targets compared to other pyrimidine derivatives.
特性
CAS番号 |
766-44-9 |
|---|---|
分子式 |
C4H4N2O3 |
分子量 |
128.09 g/mol |
IUPAC名 |
3-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O3/c7-3-1-2-5-4(8)6(3)9/h1-2,9H,(H,5,8) |
InChIキー |
DUXOCKGSBICXJB-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)N(C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B14754115.png)




![3,8-dioxabicyclo[3.2.1]octane](/img/structure/B14754144.png)



![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid](/img/structure/B14754169.png)
